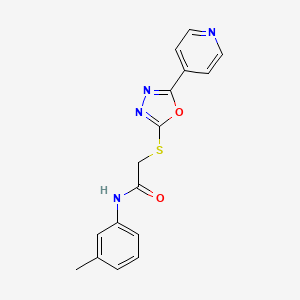

![molecular formula C18H18ClN3O2S2 B2543188 2-(4-乙基哌嗪-1-基)苯并[d]噻唑-6-基 5-氯噻吩-2-羧酸酯 CAS No. 953195-57-8](/img/structure/B2543188.png)

2-(4-乙基哌嗪-1-基)苯并[d]噻唑-6-基 5-氯噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

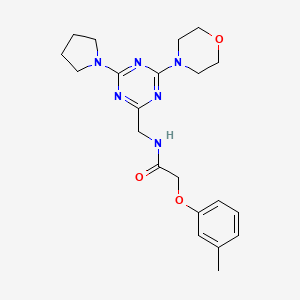

The compound "2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a benzo[d]thiazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, and a 5-chlorothiophene-2-carboxylate group, which is a chlorinated thiophene with a carboxylate ester functionality.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole core . Similarly, the synthesis of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles, which share some structural similarities with the compound , involves the introduction of an arylpiperazine moiety . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate halothiazole and piperazine derivatives.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using ab initio Hartree-Fock and Density Functional Theory (DFT) methods . These studies provide insights into the conformational stability and electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity and stability.

Chemical Reactions Analysis

The reactivity of halothiazoles has been explored in photochemical reactions, where ethyl 2-iodothiazole-5-carboxylate, for example, reacts with benzene to give a photoarylation product . This suggests that the halothiazole moiety in the target compound may also participate in similar photochemical processes. Additionally, the synthesis of benzothiazolo[2,3-c]-1,2,4-triazepine derivatives involves reactions of hydrazino benzothiazolo with ethyl-2-cyano-3,3-bismethyl thio acrylate , indicating that the benzo[d]thiazole moiety can be functionalized further.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry . These compounds exhibit specific vibrational frequencies and electronic transitions that can be correlated with their molecular structure . The photophysical properties of some thiazole derivatives have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers , which could be relevant for the target compound's potential applications.

科学研究应用

微波辅助合成及生物活性

微波辅助合成已被用于生成含有青霉烷酸或头孢菌酸部分的杂化分子,从而得到具有抗菌、抗脂肪酶和抗脲酶活性的化合物。这种方法突出了产生具有显著生物活性的衍生物的潜力,这可能与新药的研究和开发相关 (Başoğlu 等,2013)。

用于合成和光物理性质的光芳基化-光异构化

一项关于卤代噻唑串联光芳基化-光异构化的研究促进了 2-芳基噻唑-5-羧酸乙酯的合成,揭示了它们的光物理性质和单线态氧活化能力。这项研究强调了噻唑衍生物的化学多功能性及其在开发具有理想光学和光动力学性质的化合物的应用中 (Amati 等,2010)。

吡啶衍生物的抗菌活性

已经合成了一些新的吡啶衍生物,包括基于苯并噻唑结构的吡啶衍生物,并评估了它们的抗菌活性。这些研究有助于理解设计有效抗菌剂所需的构效关系 (Patel 等,2011)。

苯并噻唑衍生物的抗癌活性

关于苯并噻唑酰肼作为抗癌剂的研究表明,苯并噻唑支架上的各种取代基可以显着调节抗肿瘤特性。这一研究方向支持苯并噻唑衍生物作为潜在抗癌药物的开发,突出了结构修饰在增强治疗效果中的重要性 (Osmaniye 等,2018)。

作用机制

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The specific mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may interact with this enzyme to exert their effects.

Biochemical Pathways

The biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , which is involved in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.

Result of Action

The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may reduce inflammation at the molecular and cellular level.

属性

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPNDTZKQINTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

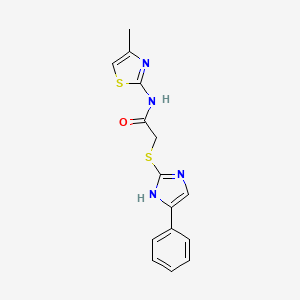

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)

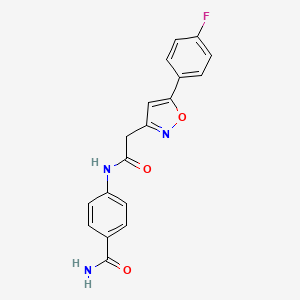

![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)

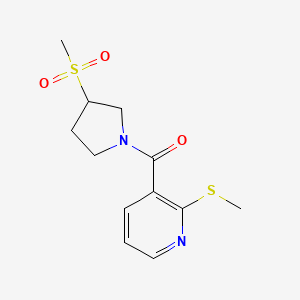

![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)

![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)

![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)